
4-BR-2-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-BR-2-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate is a complex organic compound with the molecular formula C25H22BrN3O6 and a molecular weight of 540.375 g/mol This compound is known for its unique chemical structure, which includes a bromine atom, a dimethoxybenzoate group, and a carbohydrazonoyl moiety
準備方法
The synthesis of 4-BR-2-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:
Formation of the oxo(4-toluidino)acetyl intermediate: This step involves the reaction of 4-toluidine with an appropriate acylating agent to form the oxo(4-toluidino)acetyl intermediate.
Coupling with carbohydrazide: The intermediate is then reacted with carbohydrazide under controlled conditions to form the carbohydrazonoyl derivative.
Bromination: The resulting compound is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.
Esterification: Finally, the brominated compound is esterified with 3,4-dimethoxybenzoic acid to yield the final product.
化学反応の分析
4-BR-2-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
科学的研究の応用
4-BR-2-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of 4-BR-2-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
4-BR-2-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate can be compared with other similar compounds, such as:
4-BR-2-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate: This compound has a similar structure but differs in the position of the toluidino group.
4-BR-2-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate: This compound has a similar core structure but contains a chlorobenzoate group instead of a dimethoxybenzoate group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
769148-21-2 |
|---|---|
分子式 |
C25H22BrN3O6 |
分子量 |
540.4 g/mol |
IUPAC名 |
[4-bromo-2-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C25H22BrN3O6/c1-15-4-8-19(9-5-15)28-23(30)24(31)29-27-14-17-12-18(26)7-11-20(17)35-25(32)16-6-10-21(33-2)22(13-16)34-3/h4-14H,1-3H3,(H,28,30)(H,29,31)/b27-14+ |
InChIキー |
MDBZQZRDLCGMLS-MZJWZYIUSA-N |
異性体SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC(=C(C=C3)OC)OC |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15084792.png)
![2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B15084799.png)
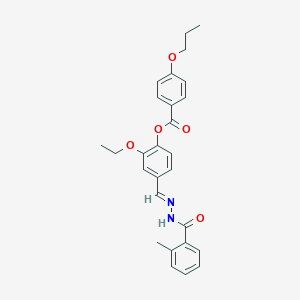
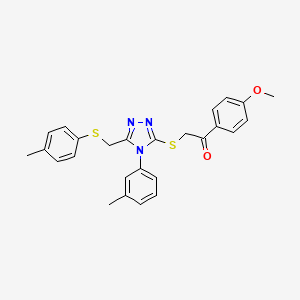
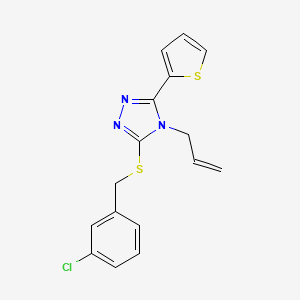
![4-({[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B15084823.png)
![N-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide](/img/structure/B15084827.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15084834.png)
![4-{[4-(benzyloxy)-3-methylphenyl]carbonyl}-5-(2,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15084844.png)
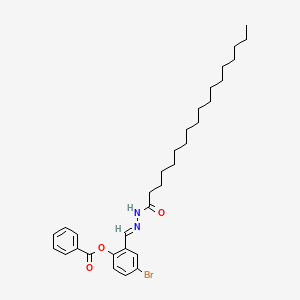
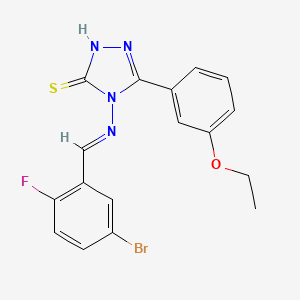
![N-(2,4-dimethoxyphenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15084854.png)
![[4-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B15084863.png)
![4-((5E)-5-{[5-(3-Chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid](/img/structure/B15084871.png)
